Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide
Description
Properties
CAS No. |
58416-59-4 |
|---|---|
Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
1-benzyl-3-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
MUAOQRGBUSZRBS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide typically involves the reaction of 3-methylpyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves large-scale batch reactions. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or other nucleophiles.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
N-Benzyl Pyridinium Bromide
1-Butyl-3-Methylpyridinium Bromide
- Structure : Features a butyl group at the 1-position and a methyl group at the 3-position.
- Synthesis : Produced by alkylating pyridine with butyl bromide, followed by methylation .
- Key Differences : The hydrophobic butyl chain increases its utility in ionic liquid applications, contrasting with the aromatic benzyl group in the target compound, which may improve π-π interactions in catalysis .
Monomeric Pyridinium Bromide 3
- Structure: A monomeric derivative with unspecified substituents (likely simple alkyl/aryl groups).
- Biological Activity : Exhibits potent cytotoxicity in lung cancer cells (IC₅₀ = 20 mg mL⁻¹), outperforming dimeric analogues due to enhanced cell membrane permeability .
Physicochemical Properties
Anticancer Activity
- The target compound’s benzyl and methyl groups may enhance interactions with cancer cell membranes. However, monomeric pyridinium bromide 3 (IC₅₀ = 20 mg mL⁻¹) shows superior cytotoxicity compared to dimeric analogues (IC₅₀ = 100–140 mg mL⁻¹) .
- Mechanism : Apoptosis induction via nuclear fragmentation and cell shrinkage, as confirmed by DAPI staining .
Biological Activity
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Pyridinium compounds are characterized by a positively charged nitrogen atom within a six-membered ring. The specific structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 256.15 g/mol
This compound's structure contributes to its interaction with biological systems, influencing its solubility and ability to penetrate cell membranes.
Antimicrobial Activity
Research indicates that pyridinium salts exhibit significant antimicrobial properties. A study on various pyridinium derivatives found that compounds with longer alkyl chains demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of a phenylpropyl side chain was linked to increased effectiveness against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyridinium Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| Pyridinium derivative with 2,6-dichlorobenzyl chain | E. coli | None |
| Pyridinium with phenylpropyl chain | Staphylococcus aureus | Higher than oxime-ether derivatives |
The mechanism of action for these compounds is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis .
Anticancer Potential
Pyridinium compounds have also been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. The mechanisms involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A notable investigation assessed the effects of pyridinium derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyridinium compounds. Modifications at specific positions on the pyridine ring or variations in side chains can significantly influence their biological properties.
Key Findings in SAR Studies
- Alkyl Chain Length : Longer alkyl chains generally enhance antimicrobial activity.
- Substituent Effects : Electron-donating groups at specific positions can increase anticancer activity by enhancing binding affinity to target sites.
- Quaternization : The positive charge on nitrogen enhances interaction with negatively charged cellular components.
Q & A
Basic: What synthetic methodologies are recommended for preparing pyridinium, 3-methyl-1-(phenylmethyl)-, bromide, and how can purity be validated?
The compound is synthesized via alkylation of 3-methylpyridine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Key steps include:
- Reaction setup : Mixing equimolar amounts of 3-methylpyridine and benzyl bromide in anhydrous acetonitrile at 80–90°C for 12–24 hours .
- Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol/diethyl ether to isolate the bromide salt.
- Purity validation : Use -NMR to confirm the absence of unreacted benzyl bromide (δ 4.8–5.2 ppm for CHBr) and quantify residual solvents via GC-MS. Elemental analysis (C, H, N, Br) should match theoretical values within ±0.3%.
Basic: What spectroscopic and computational methods are critical for characterizing this pyridinium bromide?
- Spectroscopy :
- -NMR : Peaks for the pyridinium ring (δ 8.5–9.5 ppm) and benzyl CH (δ 5.5–6.0 ppm).
- FTIR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3000–3100 cm).
- Computational : Density functional theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian 15. Compare calculated IR/NMR spectra with experimental data to validate structure .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Toxicity : Limited data available, but related pyridinium bromides may cause respiratory irritation (wear PPE: gloves, goggles, lab coat) .
- Storage : Desiccate at 2–8°C under inert gas (argon) to prevent hygroscopic degradation.
- Waste disposal : Neutralize with aqueous NaHCO before incineration as halogenated waste.
Advanced: How does the structure of pyridinium bromides influence their bioactivity in cancer cell models?
In lung cancer A-549 cells, structural variations (monomeric vs. dimeric pyridinium bromides) significantly alter cytotoxicity. For example:
| Compound | IC (mg/mL) | Apoptotic Morphology Observed? |
|---|---|---|
| Monomeric (3) | 20 | Yes (cell shrinkage, fragmentation) |
| Dimeric (1) | 100 | Partial (reduced density) |
| Mechanistically, monomeric derivatives induce apoptosis via chromatin condensation and nuclear fragmentation, confirmed by DAPI staining . |
Advanced: How can contradictions in cytotoxicity data between similar pyridinium bromides be resolved?
Discrepancies in IC values (e.g., 20 vs. 140 mg/mL) may arise from:
- Solubility differences : Aggregation in cell culture media reduces bioavailability. Use dynamic light scattering (DLS) to assess nanoparticle formation.
- Experimental design : Standardize MTT assay protocols (e.g., incubation time, cell passage number) to minimize variability .
- Structural factors : Substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilicity and bioactivity) .
Advanced: What role does this compound play in bromine-generating electrochemical systems?
In zinc/bromine batteries, alkyl 3-methyl pyridinium bromides act as complexing agents to stabilize Br via charge-transfer interactions. Key parameters:
- Conductivity : Optimize aqueous electrolyte concentration (≥2 M Br) to balance ion mobility and viscosity.
- Cycling stability : Monitor Br leakage using UV-Vis spectroscopy (λ = 400 nm) over 100 charge/discharge cycles .
Advanced: How can molecular docking elucidate the interaction mechanisms of pyridinium bromides with biological targets?
- Protocol :
- Prepare ligand (pyridinium bromide) and receptor (e.g., cancer-related kinase) structures using AutoDock Tools.
- Perform flexible docking with Lamarckian genetic algorithms (100 runs) to sample binding poses.
- Analyze binding energy (ΔG) and hydrogen-bonding interactions (e.g., between Br and active-site residues) .
- Validation : Compare docking results with mutagenesis data or crystallographic structures (if available).
Advanced: What strategies address discrepancies between computational predictions and experimental reactivity data?
- Refine DFT parameters : Include solvent effects (e.g., PCM model for acetonitrile) and dispersion corrections (D3-BJ).
- Experimental calibration : Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates and validate transition-state predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
